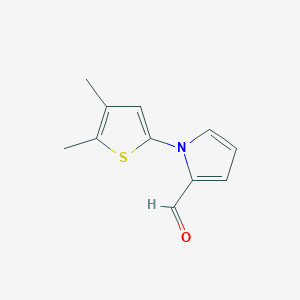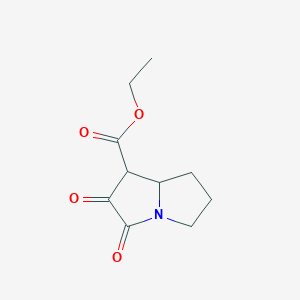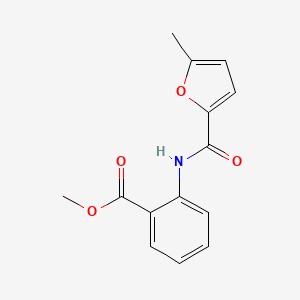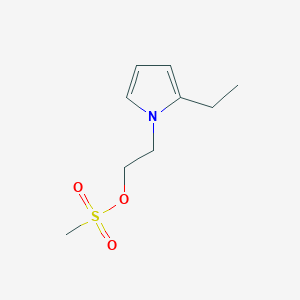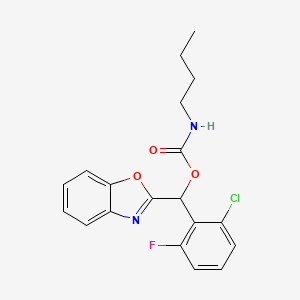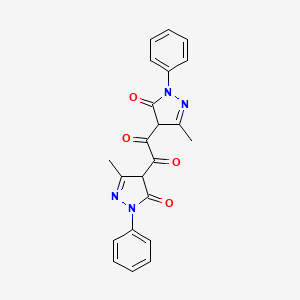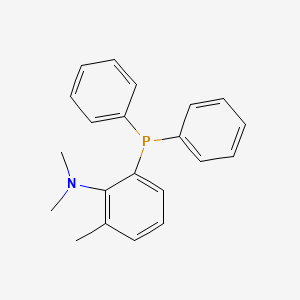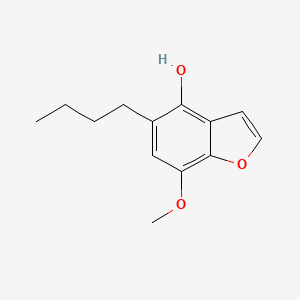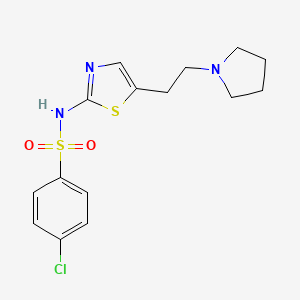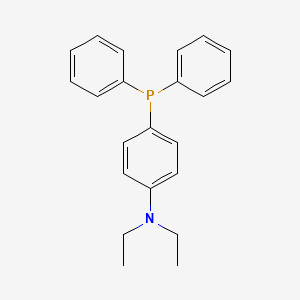
Benzenamine, 4-(diphenylphosphino)-N,N-diethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Diphenylphosphino)-N,N-diethylaniline is an organophosphorus compound that features a phosphine group attached to an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Diphenylphosphino)-N,N-diethylaniline typically involves the reaction of 4-bromo-N,N-diethylaniline with diphenylphosphine. The reaction is carried out in the presence of a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate. The reaction is usually performed in a solvent like toluene under an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of 4-(Diphenylphosphino)-N,N-diethylaniline follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(Diphenylphosphino)-N,N-diethylaniline undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions, where the phosphine group acts as a nucleophile.
Coordination: The phosphine group can coordinate with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Coordination: Transition metals such as palladium, platinum, and rhodium are commonly used.
Major Products Formed
Oxidation: The major product is the corresponding phosphine oxide.
Substitution: The products depend on the substituents introduced during the reaction.
Coordination: The products are metal-phosphine complexes.
Aplicaciones Científicas De Investigación
4-(Diphenylphosphino)-N,N-diethylaniline has several scientific research applications:
Chemistry: It is used as a ligand in transition metal catalysis, facilitating various organic transformations.
Biology: The compound is explored for its potential in bioconjugation and as a probe for studying biological systems.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent or in drug delivery systems.
Industry: It is used in the synthesis of advanced materials and as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Diphenylphosphino)-N,N-diethylaniline primarily involves its ability to coordinate with transition metals. The phosphine group donates electron density to the metal center, stabilizing the metal and facilitating catalytic cycles. This coordination can activate substrates and lower the activation energy of various reactions.
Comparación Con Compuestos Similares
Similar Compounds
- 4,6-Bis(diphenylphosphino)-10,10-dimethylphenoxasilin
- 4,5-Bis(diphenylphosphino)-9-isopropylidenexanthene
- Bis-(2-diphenylphosphino)-p-tolyl) ether
Uniqueness
4-(Diphenylphosphino)-N,N-diethylaniline is unique due to its specific structure, which combines a phosphine group with an aniline derivative. This combination provides distinct electronic and steric properties, making it a versatile ligand in catalysis and other applications. Its ability to form stable complexes with various metals sets it apart from other similar compounds.
Propiedades
Número CAS |
63370-87-6 |
|---|---|
Fórmula molecular |
C22H24NP |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
4-diphenylphosphanyl-N,N-diethylaniline |
InChI |
InChI=1S/C22H24NP/c1-3-23(4-2)19-15-17-22(18-16-19)24(20-11-7-5-8-12-20)21-13-9-6-10-14-21/h5-18H,3-4H2,1-2H3 |
Clave InChI |
IAZFKAZYKSRHIX-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


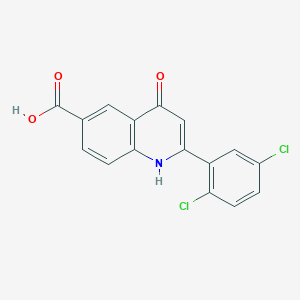
![4-Formylbenzo[d]oxazole-2-acetic acid](/img/structure/B12878500.png)
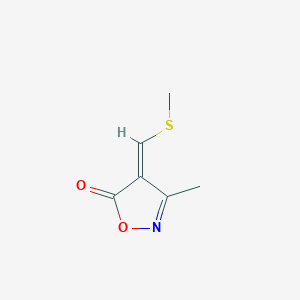
![1-[(4-Methylphenyl)sulfonyl]pyrrolidine-2,5-dione](/img/structure/B12878517.png)
